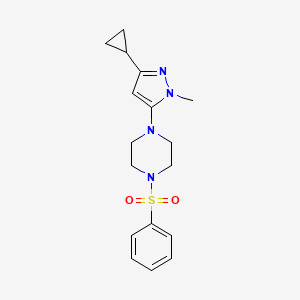

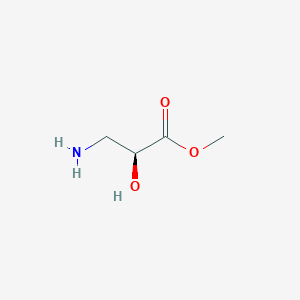

![molecular formula C17H24N2O4 B2643254 Methyl 3-((tert-butoxycarbonyl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate CAS No. 2193061-83-3](/img/structure/B2643254.png)

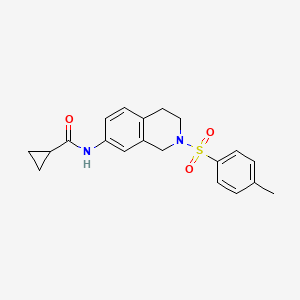

Methyl 3-((tert-butoxycarbonyl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned is a complex organic molecule that includes a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for amines .

Synthesis Analysis

While specific synthesis methods for this compound are not available, Boc-protected amines are typically prepared using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid .Chemical Reactions Analysis

The Boc group is stable under a wide range of reaction conditions. It can be removed under acidic conditions, which allows the amine to participate in further reactions .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The compound’s structural features make it a promising candidate for drug development. Researchers have investigated its potential as an antiviral, antibacterial, and antifungal agent. Additionally, it may exhibit anticancer properties. The 1,2,4-triazole moiety, present in this compound, has been associated with diverse biological activities, making it an exciting area of study .

Fungicides and Herbicides

In agricultural science, compounds containing the 1,2,4-triazole ring have found applications as potent fungicides, herbicides, and insecticides. The unique structure of this compound suggests that it could contribute to effective crop protection strategies .

Metabolites in Plants

The 1,2,4-triazole-containing amino acids and their derivatives play essential roles in plant metabolism. For instance:

Enzyme Inhibition Studies

Researchers have explored the inhibitory effects of compounds containing the 1,2,4-triazole moiety on enzymes such as cytochrome P450 14α-demethylase (CYP51). These enzymes are crucial for various biological processes, including sterol biosynthesis, making them attractive drug targets .

Peptide Synthesis and Modification

The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide chemistry. This compound’s Boc-protected amino acid derivatives could find applications in peptide synthesis, modification, and drug delivery systems .

Organic Synthesis and Chemical Methodology

The synthetic approach to racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine demonstrates efficient methods for constructing complex molecules. Researchers can draw inspiration from these synthetic pathways for other organic transformations and methodology development .

Orientations Futures

Boc-protected amines and related compounds are widely used in organic synthesis, particularly in the synthesis of peptides and other biologically active molecules . Future research may focus on developing more efficient methods for adding and removing the Boc group, as well as exploring new applications for these compounds.

Propriétés

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-13-7-5-11-9-12(15(20)22-4)6-8-14(11)18-10-13/h6,8-9,13,18H,5,7,10H2,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCGKNLOYFIERD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C(C=CC(=C2)C(=O)OC)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-((tert-butoxycarbonyl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

-](/img/structure/B2643179.png)

![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2643185.png)

![N-cyclododecyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2643186.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate](/img/structure/B2643192.png)